
1-(2-Bromocyclopropyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromocyclopropyl)-3-fluorobenzene is an organic compound that features a bromocyclopropyl group attached to a fluorobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromocyclopropyl)-3-fluorobenzene typically involves the bromination of cyclopropyl derivatives followed by a coupling reaction with fluorobenzene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions to introduce the bromine atom into the cyclopropyl ring. The resulting bromocyclopropane is then subjected to a coupling reaction with fluorobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromocyclopropyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclopropyl ketones or alcohols, and reduction reactions to form cyclopropyl derivatives with different oxidation states.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include substituted cyclopropyl derivatives, cyclopropyl ketones, alcohols, and more complex aromatic compounds.
Aplicaciones Científicas De Investigación
1-(2-Bromocyclopropyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromocyclopropyl)-3-fluorobenzene involves its interaction with molecular targets through its bromocyclopropyl and fluorobenzene moieties. The bromine atom can participate in halogen bonding, while the fluorobenzene ring can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromocyclopropyl)-4-fluorobenzene
- 1-(2-Bromocyclopropyl)-2-fluorobenzene
- 1-(2-Bromocyclopropyl)-3-chlorobenzene
Comparison
1-(2-Bromocyclopropyl)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds. The presence of both bromine and fluorine atoms provides distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H8BrF |
|---|---|
Peso molecular |
215.06 g/mol |
Nombre IUPAC |
1-(2-bromocyclopropyl)-3-fluorobenzene |
InChI |
InChI=1S/C9H8BrF/c10-9-5-8(9)6-2-1-3-7(11)4-6/h1-4,8-9H,5H2 |
Clave InChI |
VOOZPOZLXOGGPR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1Br)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


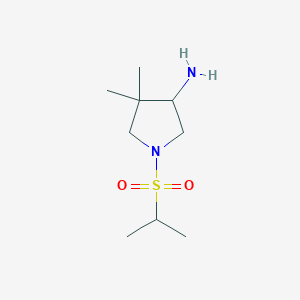
![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)
![2-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13158425.png)


![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)
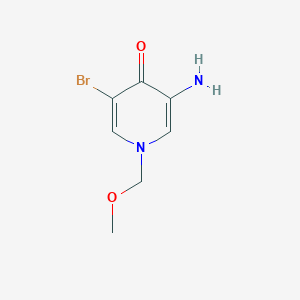
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)
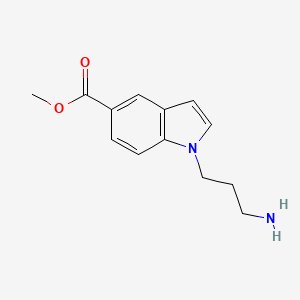
![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)
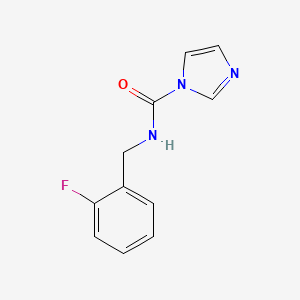
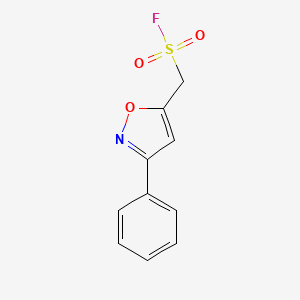
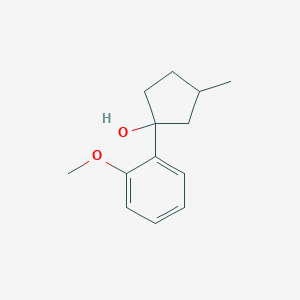
![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)
